molecular formula C12H16N2O3S2 B6062197 N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B6062197
M. Wt: 300.4 g/mol
InChI Key: MNINCXVLMHUFSC-UHFFFAOYSA-N
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Description

N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a chemical compound with the molecular formula C12H16N2O4S2 and a molecular weight of 316.4 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

N-(4-thiomorpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-10(15)13-11-2-4-12(5-3-11)19(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNINCXVLMHUFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves the reaction of 4-aminophenylacetic acid with thiomorpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The thiomorpholine ring can interact with cellular membranes, affecting their permeability and function . These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(THIOMORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of a thiomorpholine ring and a sulfonyl group attached to a phenyl ring. This structure imparts distinctive chemical properties, such as high reactivity and the ability to form strong interactions with biological targets. These properties make it a valuable compound in various scientific research applications .

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